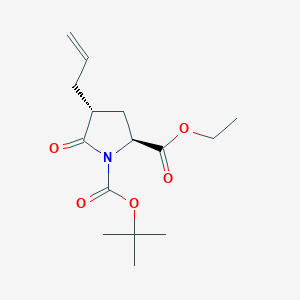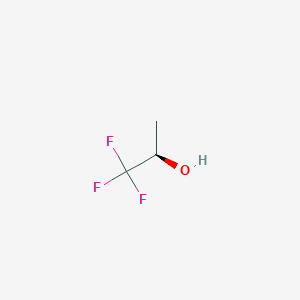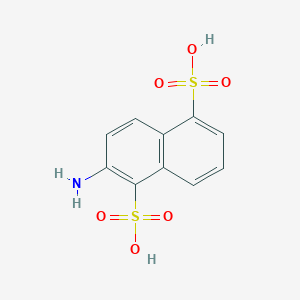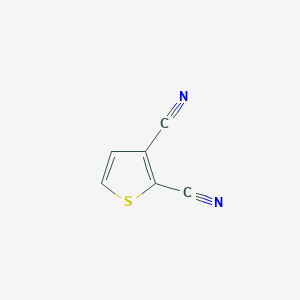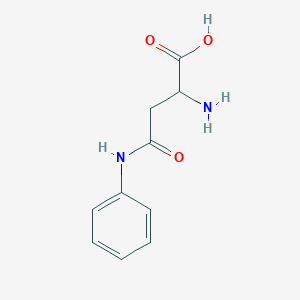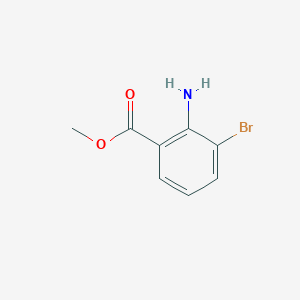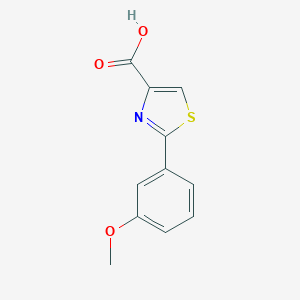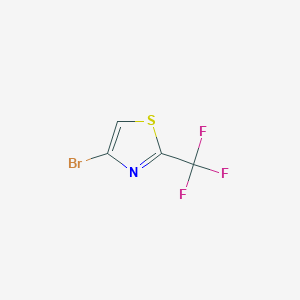
N-(2-噻吩-2-基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-thien-2-ylethyl)urea is an organic compound with the molecular formula C7H10N2OS. It is a derivative of urea, where the urea moiety is substituted with a 2-thien-2-ylethyl group. This compound is of interest due to its unique structure, which combines the properties of both urea and thiophene, a sulfur-containing heterocycle.
科学研究应用
N-(2-thien-2-ylethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
作用机制
Target of Action
Urea derivatives have been known to interact with various proteins and enzymes, affecting their function
Mode of Action
Urea and its derivatives are known to establish multiple types of interactions with proteins, including hydrogen bonds with both backbone and side chains, as well as van der waals contacts with nonpolar moieties . This suggests that N-(2-thien-2-ylethyl)urea may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-thien-2-ylethyl)urea are currently unknown . Urea derivatives have been reported to influence various biological processes, but further studies are required to elucidate the precise pathways impacted by this compound.
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
N-(2-thien-2-ylethyl)urea can be synthesized through several methods. One common approach involves the reaction of thiophene-2-ethylamine with urea. The reaction typically requires heating in the presence of a catalyst such as hydrochloric acid or acetic acid in water . The yield of this reaction can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
Industrial Production Methods
Industrial production of N-(2-thien-2-ylethyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-(2-thien-2-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of N-(2-thien-2-ylethyl)urea.
相似化合物的比较
Similar Compounds
Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(2-thien-2-ylethyl)thiourea: Similar structure with a thiourea moiety instead of urea.
N-(2-thien-2-ylethyl)carbamate: Similar structure with a carbamate moiety instead of urea.
Uniqueness
N-(2-thien-2-ylethyl)urea is unique due to the combination of the urea and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
属性
IUPAC Name |
2-thiophen-2-ylethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZOWWTCYPZND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
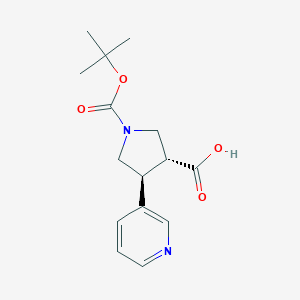
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
